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Cat. No.: B15126589

An In-depth Technical Guide to Conolidine for Researchers and Drug Development
Professionals

Introduction

Conolidine is a rare C5-nor stemmadenine indole alkaloid that has garnered significant
attention for its potent analgesic properties, which are notably devoid of the adverse side
effects associated with traditional opioid painkillers, such as addiction, respiratory depression,
and nausea.[1][2][3][4] Originally isolated in 2004 from the bark of the tropical flowering shrub
Tabernaemontana divaricata (also known as crepe jasmine), a plant with a history of use in
traditional Chinese, Ayurvedic, and Thai medicine, conolidine represents a promising
alternative for the management of chronic pain.[3][4][5][6] Its unique mechanism of action,
distinct from classical opioids, makes it a compelling subject for research and drug
development.[1] This guide provides a comprehensive overview of the chemical structure,
properties, synthesis, and pharmacology of conolidine.

Chemical Structure and Properties

Conolidine possesses a complex, strained 1-azabicyclo[4.2.2]decane core.[7] Its chemical
identity is well-defined, and its physicochemical properties are crucial for its biological activity
and formulation.

Table 1: Chemical Identifiers and Properties of Conolidine
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Identifier/Property Value Reference

(4E,5S)-4-Ethylidene-1,4,5,7-
tetrahydro-2,5-

IUPAC Name ) ] [5]
ethanoazocino[4,3-b]inden-

6(3H)-one

(1R,13S,14E)-14-ethylidene-
1,10-

Alternate IUPAC Name diazatetracyclo(11.2.2.0(3,11). [8]
0{4,9Y)heptadeca-3(11),4,6,8-
tetraen-12-one

CAS Number 100414-81-1 [5]
Chemical Formula C17H18N20 [518]
Molar Mass 266.344 g-mol—1 [5]
Exact Mass 266.1419 [8]

C/C=C/1/ICN2CC[C@@H]1C(=

SMILES 0)C3=C(C2)C4=CC=CC=C4N [9]
3
DBGBUYFOJXOYNY-

InChl Key [8]

RENATIMJSA-N

. C, 76.66; H, 6.81; N, 10.52; O,
Elemental Analysis 6.01 [8]

Total Synthesis of Conolidine

The rarity of conolidine in its natural source has necessitated the development of synthetic
routes to enable its pharmacological evaluation.[3] The first asymmetric total synthesis was
reported in 2011, and several other approaches have since been developed.

» Micalizio Route (2011): The first total synthesis of (x)-conolidine was achieved in nine steps
with an 18% overall yield.[10] Key reactions in this pathway include a[5][11]-Still-Wittig
rearrangement and a conformationally-controlled intramolecular Mannich cyclization.[5] This
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route also provides access to either enantiomer of conolidine through an early enzymatic
resolution.[5]

o Weinreb Route (2014): This approach generated the tetracyclic skeleton of conolidine in
four steps using a conjugative addition of an indole precursor to an oxime-substituted
nitrosoalkene.[5]

o Gold(l)-Catalyzed Syntheses: More recent syntheses have employed gold(l) catalysis.
o Takayama and colleagues (2016) utilized a gold(l)-catalyzed exo-dig synthesis.[5]

o Ohno and Fuijii (2016) accessed a key intermediate via a chiral gold(l) catalyzed cascade
cyclization.[5]

o In 2019, a concise six-step total synthesis of (x)-conolidine was developed, achieving a
19% overall yield.[12][13][14] This method features a gold(l)-catalyzed Conia-ene reaction
(Toste cyclization) and a Pictet—Spengler reaction as key transformations.[12][13][14]

Pharmacology and Mechanism of Action

Conolidine's analgesic effects are potent, comparable in some models to morphine, but are
achieved through a non-opioid mechanism.[1][8] This distinction is the cornerstone of its
therapeutic potential, promising pain relief without the liabilities of opioid receptor agonists.[11]
[15]

Primary Mechanism: ACKR3 Modulation

The primary molecular target of conolidine has been identified as the Atypical Chemokine
Receptor 3 (ACKR3), also known as CXCR7.[11][15][16][17] ACKR3 functions as a scavenger
receptor for endogenous opioid peptides, such as enkephalins and dynorphins.[11][18][19]

e Scavenging Action of ACKR3: Under normal conditions, ACKR3 binds to and internalizes
endogenous opioid peptides, preventing them from binding to classical opioid receptors (U,
0, K). This action negatively regulates the endogenous opioid system.[15][18][20]

e Conolidine's Role: Conolidine acts as a full agonist at the ACKR3 receptor.[4][19] By
binding to ACKRS3, conolidine inhibits its scavenging function.[17][18][19]
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» Resulting Analgesia: This inhibition leads to an increased concentration of available
endogenous opioid peptides in the synaptic cleft.[11][15][18] These peptides are then free to
bind to the classical opioid receptors, producing an analgesic effect without conolidine

directly interacting with these receptors.[15][18]

Notably, ACKR3 does not trigger classical G protein signaling pathways upon agonist binding;
instead, its signaling relies primarily on the recruitment of B-arrestin.[11][15]
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Caption: Conolidine's mechanism of action via ACKR3 inhibition.

Other Potential Targets
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While ACKR3 is the primary identified target, research suggests conolidine may exhibit
polypharmacology.[5] Studies have indicated potential interactions with other targets, including:

» Voltage-gated calcium channels (Ca_v2.2): Inhibition of Ca_v2.2 is a mechanism shared with
other analgesic compounds like ziconotide (a synthetic derivative of w-conotoxin).[5][15][21]

e Other GPCRs: A broad screening of over 240 receptors showed that while ACKR3 was the
most responsive, partial activation was observed for the MRGPRX2, cannabinoid receptor 2
(CNR2), and melatonin receptor 1B (MTNR1B).[19]

Importantly, multiple studies have confirmed that conolidine has no significant affinity for the
mu-opioid receptor, reinforcing its classification as a non-opioid analgesic.[11][15]

Preclinical In Vivo Studies

Preclinical evaluation in rodent models has been crucial in demonstrating the analgesic efficacy
of conolidine. The formalin test is a key model that assesses the response to both acute and
persistent inflammatory pain.

Table 2: Summary of In Vivo Analgesic Efficacy of Conolidine

Study . Administrat .
Species . Dosage Efficacy Reference
Model ion
~50%
] reduction in
) Intraperitonea )
Formalin Test  Mouse | (1P) 10 mg/kg pain [8][15]
response
(Phase 1 & 2)
] Potent
Chemically Subcutaneou - o )
) Rodent Not specified antinociceptio  [5][10]
Induced Pain s (SC)
n
Inflammatory - - Effective pain
] Rodent Not specified Not specified ] [5][10]
Pain relief
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A significant finding from these studies is that conolidine does not alter locomotor activity in
mice, suggesting a lack of sedative side effects that are common with many centrally acting
analgesics.[11][15]

Conolidine Derivatives

The promising profile of conolidine has spurred the development of synthetic derivatives to
improve its potency and pharmacokinetic properties.

e DS39201083: Found to be more potent than conolidine while also showing no mu-opioid
receptor activity.[15]

e Compound 17a: Exhibited a more potent analgesic efficacy of 92% in the paw injection test
and did not bind to the mu-opioid receptor.[11][15]

e RTI-5152-12: A synthetic analogue developed to bind specifically and with even greater
activity to the ACKR3 receptor.[5][20][22]

Experimental Protocols
Formalin Test for Analgesia in Mice

This protocol is a standard preclinical model for assessing the efficacy of analgesics against
tonic and inflammatory pain.

Objective: To evaluate the analgesic effect of conolidine on nociceptive behaviors induced by
formalin injection in mice.

Methodology:

¢ Animal Acclimation: Male C57BL/6 mice are acclimated to the testing environment. They are
placed in individual acrylic cylinders for at least 15 minutes before the experiment begins.[10]

o Compound Administration: A solution of conolidine (e.g., 10 mg/kg) or vehicle control is
administered to the mice via subcutaneous or intraperitoneal injection.[10]

¢ Post-Administration Period: The animals are returned to their cylinders for a 15-minute
absorption period.[10]
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» Formalin Injection: A 5% formalin solution (20 pL) is injected into the plantar surface of one
hind paw.

e Observation Period: Immediately following the injection, the animal's nociceptive behaviors
(e.g., licking, biting, or shaking of the injected paw) are observed and quantified over a
period of 60 minutes. The observation is typically divided into two phases:

o Phase 1 (0-5 minutes): Represents acute, neurogenic pain.
o Phase 2 (15-60 minutes): Represents persistent, inflammatory pain.

» Data Analysis: The total time spent exhibiting nociceptive behaviors is recorded for each
phase. The percentage reduction in pain response for the conolidine-treated group is
calculated relative to the vehicle control group.
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Caption: Experimental workflow for the mouse formalin test.
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Receptor Binding and Functional Assays

To determine the interaction of conolidine with its target receptor, ACKR3, a combination of
binding and functional assays would be employed.

Objective: To characterize the binding affinity and functional activity of conolidine at the human
ACKR3 receptor.

Methodology:

e Cell Line Preparation: A stable cell line (e.g., HEK293) is engineered to express the human
ACKR3 receptor.

o Competition Binding Assay:

o Cell membranes expressing ACKR3 are incubated with a known radiolabeled or
fluorescently labeled ligand for ACKR3 (e.g., CXCL12).

o Increasing concentrations of unlabeled conolidine are added to compete for binding with
the labeled ligand.

o The amount of bound labeled ligand is measured. The data are used to calculate the
inhibitory constant (Ki) or IC50 value of conolidine, indicating its binding affinity.

¢ [-Arrestin Recruitment Assay (Functional Assay):

o Cells expressing ACKR3 are co-transfected with a 3-arrestin fusion protein construct (e.g.,
PathHunter or NanoBIT technologies).[19]

o The cells are stimulated with increasing concentrations of conolidine.[19]

o The recruitment of B-arrestin to the activated ACKR3 receptor generates a detectable
signal (e.g., luminescence or fluorescence).

o The dose-response curve is used to determine the potency (EC50) and efficacy (Emax) of
conolidine as an agonist for this pathway.

Conclusion
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Conolidine is a naturally derived indole alkaloid with a compelling profile as a non-opioid
analgesic. Its unique mechanism of action, centered on the modulation of the atypical
chemokine receptor ACKR3, distinguishes it from all conventional pain therapeutics. By
preventing ACKR3 from scavenging endogenous opioid peptides, conolidine effectively
enhances the body's own pain-relief system without directly activating classical opioid
receptors, thereby avoiding their associated adverse effects. Preclinical studies have
consistently demonstrated its efficacy in models of acute and inflammatory pain. The
successful total synthesis of conolidine and the development of more potent analogues have
made this compound and its derivatives highly attractive candidates for further investigation
and development as a new generation of safer and more effective treatments for chronic pain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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